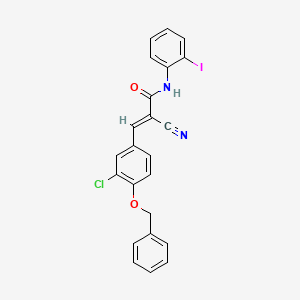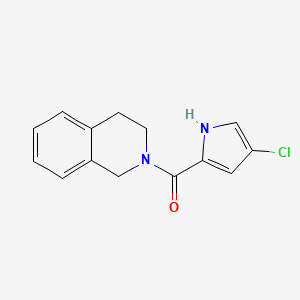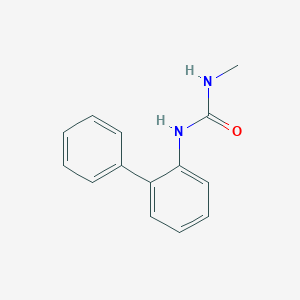
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone, also known as DNM-1, is a small molecule inhibitor that has been widely used in scientific research. It is known to inhibit the function of dynamin, a protein that plays a critical role in endocytosis and vesicle trafficking.
Mécanisme D'action
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone inhibits dynamin function by binding to its GTPase domain. Dynamin is a protein that plays a critical role in the process of endocytosis, which is the uptake of extracellular material into cells. Dynamin hydrolyzes GTP to GDP, which is required for the formation of clathrin-coated vesicles. This compound prevents dynamin from hydrolyzing GTP, thus inhibiting the formation of clathrin-coated vesicles.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of dynamin function by this compound has been used to study the role of dynamin in endocytosis, exocytosis, and membrane trafficking. This compound has also been shown to inhibit the release of neurotransmitters from neurons, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone is its specificity for dynamin. This compound has been shown to inhibit dynamin function without affecting other GTPases or cellular processes. This specificity makes this compound a valuable tool for studying the role of dynamin in cellular processes. However, one limitation of this compound is its relatively low potency. This compound has an IC50 of approximately 10 μM, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone. One area of research is the development of more potent dynamin inhibitors. Another area of research is the use of this compound in the development of therapeutic agents for the treatment of neurological disorders. Finally, the role of dynamin in cancer and other diseases is an area of active research, and this compound may be a valuable tool for studying this role.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to study the function of dynamin. Its specificity for dynamin and its ability to inhibit endocytosis and vesicle trafficking make it a valuable tool for studying a wide range of cellular processes. While this compound has some limitations, its use in scientific research has led to a better understanding of the role of dynamin in cellular processes and may have potential therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone involves several steps. First, 2,6-dimethylmorpholine is reacted with naphthalene-1-carboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. Finally, the amine is reacted with 4-chloromethylphenyl isocyanate to form this compound.
Applications De Recherche Scientifique
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has been widely used in scientific research to study the function of dynamin. Dynamin is a GTPase that plays a critical role in the process of endocytosis, which is the uptake of extracellular material into cells. This compound inhibits dynamin function by binding to its GTPase domain, preventing it from hydrolyzing GTP and thus inhibiting the formation of clathrin-coated vesicles. This inhibition of dynamin function has been used to study a wide range of cellular processes, including endocytosis, exocytosis, and membrane trafficking.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-10-18(11-13(2)20-12)17(19)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQOQTIOTMOVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)



![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
